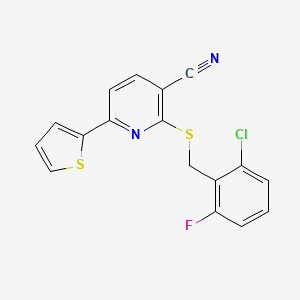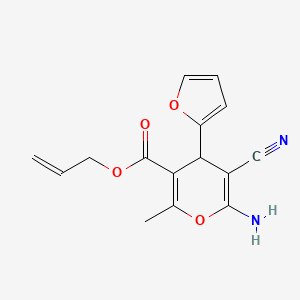![molecular formula C10H8FN5O3 B11516329 4-amino-N'-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11516329.png)
4-amino-N'-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N’-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The presence of the 4-fluorobenzoyl group and the carboximidamide moiety further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the 4-Fluorobenzoyl Group: The 4-fluorobenzoyl group can be introduced via acylation reactions using 4-fluorobenzoyl chloride and a suitable base, such as triethylamine.
Formation of the Carboximidamide Moiety: The carboximidamide group can be formed by reacting the intermediate with cyanamide or other suitable reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-amino-N’-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
4-amino-N’-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-amino-N’-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes involved in critical cellular processes.
Comparison with Similar Compounds
4-amino-N’-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide can be compared with other similar compounds, such as:
4-amino-N’-[(4-chlorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide: Similar structure but with a chlorine atom instead of fluorine.
4-amino-N’-[(4-methylbenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide: Similar structure but with a methyl group instead of fluorine.
4-amino-N’-[(4-nitrobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide: Similar structure but with a nitro group instead of fluorine.
The uniqueness of 4-amino-N’-[(4-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties.
Properties
Molecular Formula |
C10H8FN5O3 |
|---|---|
Molecular Weight |
265.20 g/mol |
IUPAC Name |
[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 4-fluorobenzoate |
InChI |
InChI=1S/C10H8FN5O3/c11-6-3-1-5(2-4-6)10(17)18-15-8(12)7-9(13)16-19-14-7/h1-4H,(H2,12,15)(H2,13,16) |
InChI Key |
UYWBPPXSWFDOOE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O/N=C(/C2=NON=C2N)\N)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON=C(C2=NON=C2N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]hexanoate](/img/structure/B11516249.png)
![7-(3-methoxyphenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11516255.png)

![N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]benzenesulfonamide](/img/structure/B11516265.png)
![4-chloro-N-[2-(4-chlorophenoxy)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B11516277.png)
![Methyl 2-({[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamoyl}amino)benzoate](/img/structure/B11516284.png)
![1,1'-{4-[(4-Bromophenyl)amino]-6-hydroxy-6-methyl-2-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B11516294.png)
![2-({2-[(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide](/img/structure/B11516303.png)
![4-Cyano-3-methyl-5-[(2,4,6-trioxo-1-m-tolyl-tetrahydro-pyrimidin-5-ylidenemethyl)-amino]-thiophene-2-carboxylic acid ethyl ester](/img/structure/B11516304.png)
![N-[(2Z)-5-(4-chlorophenoxy)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B11516306.png)
![1,1',3,3'-Tetra-sec-butyloctahydro-5H,5'H-5,5'-BI[1,3]dioxolo[4,5-C][1,2,5]thiadiazole 2,2,2',2'-tetraoxide](/img/structure/B11516309.png)

![4-butoxy-N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11516313.png)
![3,4-dimethyl-N-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}aniline](/img/structure/B11516317.png)
